
Lithium fluoride
Overview
Description
Lithium fluoride (LiF) is an ionic compound composed of lithium cations (Li⁺) and fluoride anions (F⁻). It crystallizes in a face-centered cubic (rocksalt) structure, with a lattice constant of 4.02 Å . LiF is notable for its high melting point (848°C), low solubility in water (0.13 g/100 mL at 20°C), and wide bandgap (13.6 eV), making it useful in optics, radiation dosimetry, and energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium fluoride can be synthesized through several methods. One common method involves the reaction of lithium carbonate with hydrofluoric acid:
Li2CO3+2HF→2LiF+H2O+CO2
Another method involves the reaction of lithium hydroxide with hydrofluoric acid:
LiOH+HF→LiF+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of lithium chloride or lithium acetate dissolved in deionized water, followed by the addition of ammonium fluoride or ammonium bifluoride. The resulting this compound precipitate is filtered, washed, and dried to obtain high-purity this compound .
Chemical Reactions Analysis
High-Temperature Reactivity
LiF reacts with nitrogen trifluoride above 150°C:
Producing conformal LiF coatings critical for solid electrolyte interphases (SEI) in batteries .
Conversion Reactions in Batteries
In lithium-ion systems, LiF participates in reversible conversion mechanisms:
-
With FeF₂ :
Nanoscale Fe (<5 nm) and LiF form interconnected networks enabling 500+ cycles . -
With CuF₂ :
Irreversible due to Cu particle coarsening (5–12 nm) .
SEI Formation Mechanisms
Operando studies reveal dual LiF nucleation pathways:
Solubility and Complexation
LiF exhibits unique solubility behavior:
Solvent | Solubility (g/100g) | Temperature |
---|---|---|
H₂O | 0.27 | 18°C |
HF (40%) | 13.8 | 25°C |
Ethanol | <0.01 | 25°C |
Stability and Decomposition
LiF demonstrates exceptional stability:
-
Chemical : Resists attack by O₂, H₂O, and most acids except concentrated H₂SO₄:
First-principles calculations confirm LiF’s wide electrochemical stability window (0–6.4 V vs. Li/Li⁺), enabling use in high-voltage batteries .
Scientific Research Applications
Optical Applications
Lithium Fluoride in UV Optics:
- Properties: LiF has a large band gap and is transparent to short-wavelength ultraviolet (UV) radiation, making it ideal for UV optics.
- Usage: It is utilized in specialized optics for vacuum ultraviolet applications, including lenses and windows that require high transparency to UV light .
Nuclear Applications
Role in Nuclear Reactors:
- Molten Salt Reactors: LiF is mixed with beryllium fluoride (BeF2) to create a coolant for molten salt reactors, enhancing thermal efficiency .
- Radiation Detection: LiF crystals are employed in thermoluminescent dosimeters to measure ionizing radiation exposure from gamma rays, beta particles, and neutrons .
Electrochemical Applications
This compound in Batteries:
- Electrolyte Engineering: Recent studies have shown that porous LiF can enhance the stability and safety of lithium-metal batteries. The porous structure allows for efficient electrolyte engineering, leading to improved cycling stability and non-flammability .
- Solid Electrolyte Interphase (SEI): LiF contributes to the formation of a stable SEI layer in lithium-ion batteries, which is crucial for maintaining battery performance over extended cycles .
Recovery from Spent Lithium-Ion Batteries
Hydrometallurgical Recovery:
- A significant application of LiF involves its recovery from spent lithium-ion batteries. A hydrometallurgical route has been developed where lithium and cobalt are selectively leached using formic acid and hydrogen peroxide, achieving high recovery rates of over 99% for both metals. The final product includes high-purity this compound .
Synthesis and Material Science
Synthesis Techniques:
- This compound can be synthesized from various sources, including the leaching of cathode materials from spent lithium-ion batteries. The process involves optimizing parameters such as temperature and reaction time to maximize yield and purity .
Biocompatibility Studies
Biomedical Applications:
- Research indicates that LiF can enhance the bioactivity of calcium aluminate-polymethylmethacrylate (CA-PMMA) composite cement used in medical applications. It promotes hydroxyapatite formation, which is beneficial for bone regeneration .
Data Table: Summary of this compound Applications
Application Area | Specific Use Case | Key Findings/Benefits |
---|---|---|
Optical Applications | UV optics | High transparency to UV light |
Nuclear Applications | Coolant in molten salt reactors | Improved thermal efficiency |
Radiation Detection | Thermoluminescent dosimeters | Effective measurement of ionizing radiation |
Electrochemical Applications | Lithium-metal battery electrolytes | Enhanced stability and safety |
Recovery from Batteries | Hydrometallurgical recovery | >99% recovery rates of lithium and cobalt |
Biomedical Applications | CA-PMMA composite cement | Promotes hydroxyapatite formation for bone regeneration |
Case Studies
- Electrolyte Engineering with Porous LiF:
- Hydrometallurgical Recovery Process:
Mechanism of Action
The mechanism of action of lithium fluoride in various applications involves its ability to form stable ionic compounds and its high melting point. In lithium-ion batteries, this compound forms a solid electrolyte interphase that stabilizes the lithium metal anode and improves the battery’s performance. The fluoride ions in this compound can also participate in various chemical reactions, providing a pathway for electron transfer and ionic conduction .
Comparison with Similar Compounds
Structural and Ionic Properties
LiF is often compared to other alkali halides (e.g., NaCl, KCl) and ionic oxides (e.g., MgO). Key structural differences arise from the small ionic radius of Li⁺ (0.76 Å) compared to F⁻ (1.33 Å), resulting in a cation-to-anion radius ratio of 0.55. This ratio is closer to MgO (Mg²⁺: 0.72 Å, O²⁻: 1.40 Å; ratio = 0.51) than to NaCl (Na⁺: 1.02 Å, Cl⁻: 1.81 Å; ratio = 0.56), influencing lattice stability and cluster geometries. Computational studies reveal that small (LiF)ₙ clusters (n=6, 9) adopt lower-energy "barrel" structures instead of rocksalt fragments, a trend also observed in NaCl and KBr but with distinct energy profiles .
Table 1: Structural Comparison of Ionic Compounds
Compound | Cation Radius (Å) | Anion Radius (Å) | Radius Ratio | Lattice Constant (Å) |
---|---|---|---|---|
LiF | 0.76 | 1.33 | 0.57 | 4.02 |
NaCl | 1.02 | 1.81 | 0.56 | 5.64 |
MgO | 0.72 | 1.40 | 0.51 | 4.21 |
Ionic Conductivity and Isotope Effects
LiF exhibits lower ionic conductivity compared to other lithium halides (LiCl, LiBr, LiI) due to stronger ionic bonding. Electromigration studies show LiF’s isotope effect (Q) for lithium ion mobility is distinct, with Q(LiF) ≈ 1.05 at 470°C, contrasting with Q(LiCl) = 1.15 and Q(LiBr) = 1.10 . This property is critical in nuclear applications, where isotopic separation (e.g., ⁶Li vs. ⁷Li) is achieved via LiF density differences (3.7 g/cm³) .
Optical and Radiation Attenuation Properties
LiF’s transparency to ultraviolet light and high photon attenuation coefficients in the soft X-ray regime (40–500 eV) distinguish it from metals like aluminum. At 40 eV, LiF’s mass attenuation coefficient (μ/ρ) is 1.2 × 10³ cm²/g, exceeding Al (8.5 × 10² cm²/g) due to fluorine’s lower atomic number and unique absorption edges .
Table 2: Photon Mass Attenuation Coefficients (40 eV)
Material | μ/ρ (cm²/g) |
---|---|
LiF | 1.2 × 10³ |
Al | 8.5 × 10² |
Fe | 6.3 × 10³ |
Biological Activity
Lithium fluoride (LiF) is a compound that has garnered attention in various fields, including biomedicine and battery technology. This article explores the biological activity of this compound, focusing on its biocompatibility, bioactivity, and potential health effects based on diverse research findings.
Overview of this compound
This compound is an inorganic compound that appears as a white crystalline solid. It is primarily known for its applications in the production of lithium-ion batteries and as a source of fluoride ions in various chemical reactions. Recent studies have also highlighted its significance in biocompatibility and bioactivity, particularly in composite materials used for medical applications.
Biocompatibility and Bioactivity
In Vitro Studies
Research has demonstrated that this compound can influence the biocompatibility and bioactivity of calcium aluminate-polymethylmethacrylate (CA-PMMA) composite cement. A study assessed the cytotoxicity of CA-PMMA with varying concentrations of this compound using L929 cell lines and hemolysis tests. The results indicated no cytotoxicity or hemolytic activity, suggesting that this compound is safe for use in biomedical applications .
Hydroxyapatite Formation
The bioactivity of the CA-PMMA composite cement was evaluated by examining hydroxyapatite (HAp) formation in simulated body fluid (SBF). The study found that while CA-PMMA without this compound did not form HAp after 60 days, the addition of 1.0% this compound resulted in the formation of LiAl2(OH)7·2H2O and HAp within 7 to 15 days. This indicates enhanced bioactivity due to the presence of this compound, which promotes mineralization and could be beneficial for bone regeneration .
Case Studies
-
Chronic Fluoride Exposure in Aquatic Species
A study investigated the effects of chronic fluoride exposure on fish immune systems, specifically African sharp-tooth catfish (Clarias gariepinus). The fish were exposed to a concentration of 73.45 mg/L fluoride over 30 days. Results showed significant alterations in serum biochemical parameters and immune responses, indicating potential health risks associated with high fluoride levels . -
Fluoride-Induced Nephrotoxicity
Another case study focused on the effects of sodium fluoride on Drosophila melanogaster (fruit flies). Chronic exposure led to renal damage characterized by increased expression of kidney injury biomarkers. This suggests that while this compound may have certain beneficial properties, excessive exposure to fluorides can lead to adverse health outcomes .
Research Findings
Q & A
Basic Research Questions
Q. What laboratory synthesis methods yield high-purity lithium fluoride for crystallographic studies?
this compound is typically synthesized via solvothermal methods using LiOH and HF, followed by vacuum drying to minimize hygroscopic effects. Purity (>99.9%) is verified using X-ray diffraction (XRD) to confirm the absence of LiOH·H₂O or Li₂CO₃ impurities. Calibration of crystals (e.g., convex-curved LiF(200)) requires precise lattice parameter measurements via Bragg’s law .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?
- XRD : Resolves lattice parameters (e.g., cubic structure, a = 4.027 Å) and detects phase impurities.
- Raman spectroscopy : Identifies phonon modes (e.g., TO/LO peaks at 306 cm⁻¹ and 420 cm⁻¹) to assess crystal quality.
- XPS : Surface-sensitive analysis of Li 1s and F 1s binding energies (e.g., LiF at ~56 eV and ~685 eV, respectively), though beam-induced LiF artifacts require careful calibration .
Q. What safety protocols are critical when handling this compound in experimental settings?
LiF requires handling in fume hoods with nitrile gloves and protective eyewear due to its moderate toxicity (LD₅₀ = 200 mg/kg in rats). Waste disposal must follow protocols for inorganic fluorides, including neutralization with Ca(OH)₂ to precipitate CaF₂ .
Advanced Research Questions
Q. How can titration methods resolve contradictions in quantifying this compound within solid electrolyte interphases (SEIs)?
Traditional SEI analysis prioritizes LiF via XPS, but titration offers quantitative differentiation of LiF and Li₂O. For example, Gallant et al. (2023) developed a two-step titration:
- Step 1 : Acid titration (HCl) dissolves Li₂O, releasing OH⁻ ions detected via pHmetry.
- Step 2 : Fluoride-ion-selective electrodes quantify LiF after Li₂O removal. This method revealed Li₂O, not LiF, as the dominant phase correlating with high Coulombic efficiency (>99%) in fluorine-free electrolytes .
Q. What multimodal approaches address beam-induced artifacts when imaging this compound in SEIs?
- Cryo-TEM : Preserves native SEI structure at -170°C, revealing Li₂O nanocrystals (2–5 nm) embedded in amorphous LiF matrices.
- TOF-SIMS : Maps LiF distribution without sputter-induced decomposition.
- Inert-gas glovebox transfer systems : Minimize air exposure during XPS analysis to prevent Li₂CO₃ formation .
Q. How do computational models reconcile discrepancies in this compound’s interfacial stability predictions?
Density functional theory (DFT) simulations compare LiF’s adhesion energy (e.g., ~0.8 J/m² on Cu vs. ~1.2 J/m² on Li) with experimental peel-test data. Discrepancies arise from neglecting electrolyte-derived surface passivation layers, necessitating ab initio molecular dynamics (AIMD) with explicit solvent models .
Q. What statistical frameworks validate contradictory data on this compound’s role in SEI mechanical properties?
Multivariate regression of nanoindentation data (e.g., elastic modulus vs. LiF/Li₂O ratio) identifies Li₂O as the primary contributor to SEI rigidity (modulus >10 GPa). Contradictions arise from inhomogeneous SEI thickness (<50 nm), requiring nano-scale mapping via AFM-coupled Raman .
Q. Methodological Resources
Q. How are input-output tables applied to assess this compound’s environmental impact in battery research?
Lifecycle analysis (LCA) tables (e.g., Table S9) track LiF production inputs (e.g., HF consumption: 1.2 kg/kg LiF) and outputs (e.g., CO₂: 3.5 kg/kg LiF). Sensitivity analysis identifies HF recovery (~85% efficiency) as a critical lever for reducing emissions .
Q. What calibration standards ensure reproducibility in convex-curved this compound crystal experiments?
Calibration data for LiF(200) crystals include:
Parameter | Value | Method |
---|---|---|
Lattice spacing (d) | 2.01 Å | XRD (Cu-Kα, 40 kV) |
Radius of curvature | 150 mm | Laser interferometry |
Such data enable consistent X-ray diffraction angle corrections (Δθ < 0.01°) . |
Properties
IUPAC Name |
lithium;fluoride | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.Li/h1H;/q;+1/p-1 | |
Source | PubChem | |
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InChI Key |
PQXKHYXIUOZZFA-UHFFFAOYSA-M | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[F-] | |
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Molecular Formula |
FLi | |
Record name | lithium fluoride | |
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DSSTOX Substance ID |
DTXSID10894119 | |
Record name | Lithium fluoride | |
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Molecular Weight |
26.0 g/mol | |
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Physical Description |
Dry Powder, White solid; [Hawley] White odorless powder; [MSDSonline] | |
Record name | Lithium fluoride (LiF) | |
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Boiling Point |
1673 °C | |
Record name | LITHIUM FLUORIDE | |
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Solubility |
0.134 g/100 g water at 25 °C; soluble in acid, 0.27 G SOL IN 100 ML WATER @ 18 °C; INSOL IN ALCOHOL; SOL IN HYDROGEN FLUORIDE | |
Record name | LITHIUM FLUORIDE | |
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Density |
2.640 g/cu cm | |
Record name | LITHIUM FLUORIDE | |
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Vapor Pressure |
1 mm Hg at 1047 °C | |
Record name | LITHIUM FLUORIDE | |
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Color/Form |
Cubic crystals (NaCl lattice) or white fluffy powder, Fine white powder | |
CAS No. |
7789-24-4, 12159-92-1, 14885-65-5, 17409-87-9 | |
Record name | Lithium fluoride | |
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Record name | Lithium fluoride | |
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Record name | Lithium fluoride (Li(HF2)) | |
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Record name | Lithium fluoride (6LiF) | |
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Record name | LITHIUM FLUORIDE | |
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Record name | Lithium fluoride (LiF) | |
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Record name | LITHIUM FLUORIDE | |
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Melting Point |
848.2 °C | |
Record name | LITHIUM FLUORIDE | |
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